molecular formula C6H4ClN3O2 B13943022 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

Cat. No.: B13943022
M. Wt: 185.57 g/mol
InChI Key: VFLWSCRUKRJLPB-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the broader class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and minimize impurities. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The process may also include steps for the purification and isolation of the final product to meet stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The pathways involved in this mechanism are often related to signal transduction and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .

Properties

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

8-chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione

InChI

InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-9-6(10)12/h1-2H,(H,8,11)(H,9,12)

InChI Key

VFLWSCRUKRJLPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Cl)C(=O)NNC2=O

Origin of Product

United States

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